Tetraethylene glycol 4-methylbenzyl ether tosylate is a chemical compound with the molecular formula and a molecular weight of approximately 452.56 g/mol. It is classified as a tosylate, which is an important functional group in organic chemistry, particularly in the synthesis of various organic compounds. The compound is characterized by the presence of a tetraethylene glycol moiety, which contributes to its solubility and reactivity in various chemical processes.
This compound can be sourced from various chemical suppliers and is often used in research and industrial applications. It falls under the category of alkyl tosylates, which are derived from tosyl chloride and alcohols or polyols. The specific structure includes a 4-methylbenzyl ether linked to a tetraethylene glycol unit, making it suitable for applications that require solubility in polar solvents.
The synthesis of tetraethylene glycol 4-methylbenzyl ether tosylate typically involves the reaction of tetraethylene glycol with p-toluenesulfonyl chloride. The general procedure includes:
The reaction conditions can vary; for instance, using sodium hydride as a base can facilitate the formation of the tosylate under mild conditions. The use of solvents like dimethylformamide can also enhance yields by improving solubility and reaction kinetics .
The molecular structure of tetraethylene glycol 4-methylbenzyl ether tosylate can be represented as follows:
The structural representation indicates a complex arrangement that allows for diverse reactivity patterns in organic synthesis.
Tetraethylene glycol 4-methylbenzyl ether tosylate can undergo several important chemical reactions:
These reactions are significant for developing new materials or modifying existing polymers .
The mechanism of action for nucleophilic substitution involves the following steps:
This mechanism highlights the utility of tetraethylene glycol 4-methylbenzyl ether tosylate in facilitating synthetic transformations in organic chemistry .
These properties make it suitable for various applications in organic synthesis and materials science .
Tetraethylene glycol 4-methylbenzyl ether tosylate has several scientific uses:
The synthesis of tetraethylene glycol 4-methylbenzyl ether tosylate (CAS 1688666-28-5; C₂₃H₃₂O₇S) necessitates sequential protection-deprotection steps to ensure regioselective functionalization. The optimal pathway begins with the Williamson ether synthesis between tetraethylene glycol monohydrate and 4-methylbenzyl chloride under phase-transfer conditions, yielding the intermediate tetraethylene glycol 4-methylbenzyl ether (4-MB-TEG-OH). This intermediate is subsequently tosylated using p-toluenesulfonyl chloride (TsCl) in anhydrous dichloromethane (DCM) at 0–5°C, achieving >95% conversion within 2 hours [3] [4]. Critical to this strategy is the rigorous exclusion of polar aprotic solvents (e.g., DMF, DMSO), which promote nucleophilic displacement of the tosylate group by chloride—a side reaction confirmed in poly(caprolactone) and polyethylene glycol model systems [7].
Solvent selection profoundly impacts tosylation efficiency, as demonstrated in Table 1. DCM minimizes solvation of chloride ions, suppressing competitive chlorination. By contrast, DMF facilitates SN₂ displacement, converting hydroxyl groups directly to chlorides with 85% efficiency—an undesirable pathway for tosylate production [7].
Table 1: Solvent-Dependent Selectivity in Tosylation of 4-MB-TEG-OH
Solvent | Dielectric Constant | Tosylate Yield (%) | Chloride Byproduct (%) |
---|---|---|---|
Dichloromethane | 8.9 | 95 | <5 |
DMF | 38.0 | 15 | 85 |
Chloroform | 4.8 | 92 | 8 |
DMSO | 47.0 | 10 | 90 |
Solid-phase synthesis enables the production of monodisperse tetraethylene glycol derivatives by tethering the starting glycol to polymeric supports. Trityl chloride resins serve as ideal substrates due to their reversible esterification with the terminal hydroxyl group of tetraethylene glycol. After immobilization, the free hydroxyl end undergoes etherification with 4-methylbenzyl bromide in THF using NaH as a base (24 hours, 60°C), followed by resin cleavage with dilute acetic acid to isolate 4-MB-TEG-OH [4] [6]. The tosylation is then performed in solution phase under standard conditions.
This approach achieves near-quantitative functionalization and reduces oligomer formation by constraining reactant geometry. Asymmetric byproducts are minimized to <3% compared to 10–15% in homogeneous methods, as confirmed by HPLC analysis [6]. Key advantages include:
Table 2: Solid-Phase vs. Solution-Phase Synthesis Metrics
Parameter | Solid-Phase Yield (%) | Solution-Phase Yield (%) |
---|---|---|
Etherification purity | 98 | 85 |
Tosylation efficiency | 94 | 95 |
Overall isolated yield | 89 | 78 |
Oligomer content | ≤3% | 10–15% |
Williamson ether synthesis—the cornerstone reaction for 4-methylbenzyl ether installation—requires optimization of base and solvent pairs to maximize nucleophilicity while minimizing hydrolysis. KOH and NaOH in toluene/water biphasic systems catalyze the reaction efficiently but risk ester cleavage in glycol substrates. Alternatively, anhydrous K₂CO₃ in refluxing acetonitrile provides milder conditions, achieving 88% yield of 4-MB-TEG-OH within 8 hours [2] [4].
Recent machine learning (ML) studies highlight the predictive optimization of catalytic systems for glycol etherification. Gradient-boosting regression models trained on 200+ literature examples identify base strength (pKb) and solvent polarity (ET(30)) as critical descriptors for yield prediction. Particle swarm optimization (PSO) algorithms pinpoint NaH in THF (pKb 35.1, ET(30) 37.4) as the optimal combination, delivering 93% yield—aligning with experimental validations [5].
Solvent polarity dictates ion pairing:
Industrial synthesis of tetraethylene glycol 4-methylbenzyl ether tosylate leverages continuous flow technology to overcome exothermicity and mixing constraints in batch processes. In a patented flow system [4]:
This system achieves 92% overall yield at a throughput of 5 kg/h, compared to 78% yield in batch reactors due to:
Table 3: Performance Comparison: Batch vs. Flow Production
Metric | Batch Process | Continuous Flow |
---|---|---|
Overall yield | 78% | 92% |
Throughput (kg/h) | 1.5 | 5.0 |
Reaction time | 12 h | 35 min |
TsCl consumption | 1.5 equiv | 1.1 equiv |
Purity (HPLC) | 95% | 99% |
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